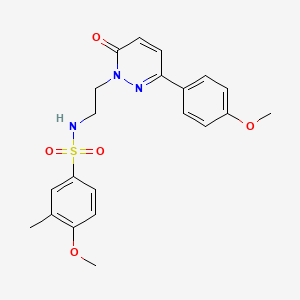

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-3-nitrobenzoyl chloride” is a benzoyl chloride derivative . It has been reported to be synthesized from 4-methyl-3-nitrobenzoic acid .

Molecular Structure Analysis

The molecular formula of “4-Methyl-3-nitrobenzoyl chloride” is C8H6ClNO3 . Its molecular weight is 199.59 g/mol .

Chemical Reactions Analysis

“4-Methyl-3-nitrobenzoyl chloride” was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of modified suramin molecule . It may also be used in the synthesis of benzophenone derivative, substituted 3-amino-4-methyl-N-phenylbenzamide, retroamide .

Physical And Chemical Properties Analysis

“4-Methyl-3-nitrobenzoyl chloride” is a liquid with a refractive index of n20/D 1.581 (lit.) . It has a boiling point of 185 °C/36 mmHg (lit.) and a melting point of 20-21 °C (lit.) . Its density is 1.37 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Understanding Similar Compounds

Research into similar compounds, particularly those with complex benzoyl, nitro, and piperidine structures, often focuses on their environmental presence, degradation pathways, and potential biological activities. For instance, studies on parabens and nitroso compounds reveal their environmental occurrence, fate, and behavior, highlighting the importance of understanding such compounds' stability and interactions with biological systems (Haman, Dauchy, Rosin, & Munoz, 2015; Li, Ji, & Cheng, 1986)12.

Chemical Stability and Degradation

Investigations into the stability and degradation pathways of compounds like nitisinone provide insights into how chemical stability is influenced by environmental conditions, such as pH and temperature, and how degradation products are identified and characterized (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019)3. This type of research is crucial for understanding the lifecycle of chemical compounds in both environmental and biological contexts.

Potential Biological Activities

The exploration of imidazole derivatives for their antitumor activity underscores the importance of chemical structure in medicinal chemistry, where specific structural features can impart significant biological activities to a compound (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)4. This approach can be relevant for assessing N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide 's potential applications in pharmaceuticals.

Summary

While direct research on This compound 's scientific applications is not available, the methodologies and focus areas in studying chemically related compounds provide a framework that could be applied to this compound. Investigations into environmental presence, chemical stability, degradation, and potential biological activities are pertinent areas. Future research could explore these aspects to uncover the specific applications and impacts of This compound .

For more in-depth insights and specific details on related compounds and research methodologies, the following references are recommended:

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-15-10-11-16(14-18(15)23(26)27)19(24)22(17-8-4-2-5-9-17)20(25)21-12-6-3-7-13-21/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTBMKKMQXSHAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2723042.png)

![7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2723045.png)

![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2723050.png)

![ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723052.png)

![N-[3-Oxo-3-[3-(trifluoromethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2723053.png)

![1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2723054.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2723058.png)

![Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B2723059.png)